Boc-l-ser(propargyl)-oh dcha
Description
Boc-L-Ser(propargyl)-OH DCHA is a modified amino acid derivative where the hydroxyl group of L-serine is substituted with a propargyl ether, protected by a tert-butoxycarbonyl (Boc) group, and stabilized as a dicyclohexylamine (DCHA) salt. Its molecular formula is C₂₀H₃₈N₂O₅, with a molecular weight of 386.53 g/mol and CAS number 10342-06-0 . The propargyl group (C≡C) enhances reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in peptide synthesis and bioconjugation . The DCHA salt improves crystallinity and handling, facilitating purification .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMCFDPVMVYJA-WDBKTSHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Boc Protection
The synthesis begins with L-serine , an amino acid bearing a hydroxyl group at the β-carbon. To prevent unwanted side reactions during subsequent steps, the hydroxyl group is protected using tert-butyloxycarbonyl (Boc) anhydride under basic conditions. Sodium bicarbonate or sodium carbonate is commonly employed to deprotonate the hydroxyl group, facilitating nucleophilic attack on the Boc anhydride.
Reaction Conditions
| Component | Details |
|---|---|
| Base | NaHCO₃ or Na₂CO₃ |
| Solvent | Aqueous/organic biphasic system (e.g., THF/H₂O) |
| Temperature | Room temperature (20–25°C) |
| Yield | ~70–90% (estimated from analogous reactions) |
This step generates Boc-L-serine , a stable intermediate with the hydroxyl group shielded from further reactivity.
Propargyl Group Introduction
The amino group of Boc-L-serine undergoes alkylation with propargyl bromide to introduce the propargyl substituent. Triethylamine or another organic base catalyzes the reaction, neutralizing released HBr and driving the nucleophilic substitution to completion.
Reaction Protocol
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Reagents : Propargyl bromide (1.1–1.2 equivalents), triethylamine (1.0 equivalent).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–5°C (for optimal regioselectivity).
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Duration : 4–6 hours.
Critical Factors
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Steric Control : The Boc group’s bulk minimizes side reactions at the α-amino group.
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Solubility : Polar aprotic solvents enhance reactant miscibility.
This step yields Boc-L-serine(propargyl) , where the propargyl group is covalently attached to the amino acid backbone.
Acidic Deprotection and DCHA Complexation
The final step involves acidic deprotection to remove the Boc group, followed by complexation with dicyclohexylamine (DCHA) . Trifluoroacetic acid (TFA) or other strong acids cleave the Boc group, releasing CO₂ and generating the free amino acid. DCHA, a non-nucleophilic base, is added to neutralize residual acid and stabilize the compound as a zwitterionic pair.
Deprotection Conditions
| Parameter | Detail |
|---|---|
| Acid | TFA (20–30% in DCM) |
| Time | 1–2 hours at room temperature |
| Workup | Neutralization with NaHCO₃, extraction with ethyl acetate |
Industrial-Scale Production
Process Optimization
Industrial synthesis adopts automated reaction systems to ensure reproducibility and cost efficiency. Key modifications include:
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Large-Scale Reactors : Stainless steel or glass-lined vessels for controlled mixing and temperature regulation.
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Catalytic Systems : Use of phase-transfer catalysts to enhance reaction rates in biphasic solvents.
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Crystallization : Cooling crystallization or anti-solvent addition (e.g., hexane) to isolate the DCHA salt.
Yield Comparison
| Scale | Yield | Purity |
|---|---|---|
| Lab-scale | 60–75% | >95% (HPLC) |
| Industrial | 70–85% | >98% (HPLC) |
Purification and Characterization
Chromatographic Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to assess purity. A typical method uses:
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Column : C18 silica (e.g., 250 × 4.6 mm, 5 µm).
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Mobile Phase : Acetonitrile/water gradient (0–100% ACN over 30 minutes).
Retention Time : ~12–15 minutes (depending on column and flow rate).
Spectroscopic Analysis
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¹H NMR : Peaks at δ 3.5–4.0 ppm (propargyl CH₂), δ 5.0–5.2 ppm (Boc CH₃), and δ 1.4 ppm (tert-butyl).
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ESI-MS : [M+H]⁺ ion at m/z 424.6 (calculated for C₂₃H₄₀N₂O₅).
Research Findings and Challenges
Reaction Specificity
The propargyl group’s introduction is highly regioselective due to the Boc group’s steric and electronic effects. Competing alkylation at the hydroxyl group is negligible under optimized conditions.
Stability Considerations
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Thermal Sensitivity : The DCHA salt enhances thermal stability compared to free acid forms.
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Hydrolytic Sensitivity : The Boc group is stable in neutral aqueous solutions but cleaves rapidly in acidic environments.
Comparative Analysis with Analogues
| Feature | Boc-L-Serine(propargyl)-OH DCHA | Boc-L-Cys(propargyl)-OH |
|---|---|---|
| Side Chain | Hydroxyl (protected) | Thiol (unprotected) |
| Reactivity | Bioorthogonal (click chemistry) | Thiol-based conjugation |
| Applications | ADC linkers, glycosylation | Sulfhydryl-targeted probes |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-L-serine(propargyl)-OH DCHA can undergo oxidation reactions, particularly at the propargyl group, forming various oxidized products.
Reduction: The compound can also undergo reduction reactions, especially at the propargyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products Formed:
Oxidized Products: Various oxidized derivatives of the propargyl group.
Reduced Products: Reduced derivatives of the propargyl group.
Substituted Products: Derivatives where the Boc group is replaced with other functional groups.
Scientific Research Applications
Chemistry
Peptide Synthesis : Boc-L-serine(propargyl)-OH DCHA is widely used as a building block in peptide synthesis. The protective Boc group prevents unwanted side reactions during the synthesis process, while the propargyl group facilitates further chemical modifications. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains with high efficiency.
Biology
Protein Engineering : In protein engineering, this compound enables the introduction of specific modifications at serine residues. Such modifications can enhance protein stability, activity, or specificity, making it a crucial tool in the design of engineered proteins for therapeutic purposes.
Medicine
Drug Development : Boc-L-serine(propargyl)-OH DCHA plays a significant role in developing peptide-based drugs and other therapeutic agents. Its ability to participate in bioorthogonal reactions makes it suitable for creating antibody-drug conjugates (ADCs), which enhance targeted drug delivery while minimizing systemic toxicity.
Case Studies
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Antibody-Drug Conjugates (ADCs) :
- A study demonstrated the successful use of Boc-L-serine(propargyl)-OH DCHA in developing an ADC targeting specific cancer cells. The resulting conjugate showed enhanced cytotoxicity compared to conventional therapies due to improved targeting capabilities.
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Live-Cell Imaging Techniques :
- This compound has been utilized in live-cell imaging to visualize cellular processes without disrupting normal functions. Its bioorthogonal nature allows for effective labeling of proteins or nucleic acids for imaging purposes.
-
Glycosylated Peptides :
- Research highlighted its application in synthesizing glycosylated peptides through free-radical thiol-yne coupling methods, showcasing its versatility in modifying peptide structures for enhanced biological functionality.
Mechanism of Action
Mechanism:
Protective Groups: The Boc group protects the hydroxyl group of serine, preventing unwanted reactions during synthesis.
Propargyl Group: The propargyl group introduces a reactive site that can undergo further chemical modifications.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Boc-L-Cys(propargyl)-OH.DCHA
- Structural Differences : Replaces serine with cysteine, attaching the propargyl group to the thiol (-SH) instead of the hydroxyl (-OH).
- Reactivity : Propargyl thioethers are more nucleophilic than propargyl ethers, enabling distinct reaction pathways (e.g., thiol-ene click chemistry). However, they are prone to oxidation, requiring careful storage .
- Applications : Used for site-specific modifications in peptides, particularly in disulfide bond engineering or metal coordination .
Fmoc-L-Ser(propargyl)-OH
- Protecting Group : Uses base-labile Fmoc (fluorenylmethyloxycarbonyl) instead of acid-labile Boc.
- Synthesis Compatibility : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies. Boc derivatives are more common in solution-phase synthesis .
- Salt Form : Typically used as a free acid or TFA salt, unlike the DCHA salt, which may affect solubility in organic solvents .
Boc-D-Dap(Z)-OH DCHA
- Amino Acid Backbone: Features diaminopropionic acid (Dap) with a benzyloxycarbonyl (Z) group on the side chain.
- Functionality : The Z group allows selective deprotection for further functionalization, while the propargyl group is absent. This highlights Boc-L-Ser(propargyl)-OH DCHA’s unique utility in click chemistry .
Reactivity and Kinetic Considerations
The propargyl group in this compound participates in cycloadditions and radical reactions :
- Cycloadditions : Propargyl ethers exhibit slower reaction rates in Huisgen cycloadditions compared to propargyl amines, requiring optimized copper(I) catalysts or strain-promoted conditions .
- Radical Stability : Propargyl radicals derived from H-abstraction reactions show tertiary > secondary > primary reactivity trends. The secondary propargyl ether in this compound may exhibit moderate stability, influencing decomposition pathways under harsh conditions .
Thermal and Physical Properties
- Thermal Stability: Propargyl ethers in resins undergo Claisen rearrangement at elevated temperatures, forming phenolic OH groups . While this compound is stable under standard peptide synthesis conditions (>25°C), prolonged heating above 100°C may risk decomposition.
- Solubility : The DCHA salt enhances solubility in apolar solvents (e.g., DCM, THF) compared to sodium or free acid forms, aiding in crystallization .
Data Table: Key Comparative Properties
| Compound | Amino Acid | Protecting Group | Propargyl Position | Salt Form | Molecular Weight | Key Application |
|---|---|---|---|---|---|---|
| This compound | Serine | Boc | Hydroxyl | DCHA | 386.53 | Click chemistry, SPPS |
| Boc-L-Cys(propargyl)-OH.DCHA | Cysteine | Boc | Thiol | DCHA | ~422.6* | Thiol-ene modifications |
| Fmoc-L-Ser(propargyl)-OH | Serine | Fmoc | Hydroxyl | Free acid | ~397.4* | SPPS |
| Boc-D-Dap(Z)-OH DCHA | Dap | Boc/Z | N/A | DCHA | ~450.0* | Selective deprotection |
Research Findings and Industrial Relevance
Biological Activity
Boc-l-Ser(Propargyl)-OH DCHA is a compound of significant interest in the field of medicinal chemistry, particularly due to its applications in click chemistry and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₉H₃₅N₃O₄S
- Molecular Weight : 405.58 g/mol
- CAS Number : 63039-49-6
The compound features a propargyl group, which is significant for click chemistry applications, allowing for efficient conjugation reactions with various biomolecules.
Mechanisms of Biological Activity
This compound acts primarily through its reactivity in click chemistry, which facilitates the formation of covalent bonds between biomolecules. The propargyl group enables bioorthogonal reactions that do not interfere with biological systems, making it an ideal candidate for:
- Antibody-drug conjugates (ADCs) : It can serve as a linker to attach drugs to antibodies, enhancing targeted delivery and reducing systemic toxicity.
- Bioconjugation : The compound can be used to label proteins or nucleic acids for imaging or therapeutic purposes.
Research Findings
- Click Chemistry Applications : Studies have demonstrated the utility of this compound in various bioconjugation strategies. For instance, it has been employed in the synthesis of glycosylated peptides through free-radical thiol-yne coupling methods, showcasing its versatility in modifying peptide structures for enhanced biological functionality .
- Pharmacokinetics and Stability : Research indicates that compounds utilizing this compound exhibit favorable pharmacokinetic profiles. This includes improved stability and bioavailability when used as part of ADCs, which is critical for maintaining therapeutic efficacy while minimizing side effects .
-
Case Studies :
- A study highlighted the successful application of this compound in developing a novel ADC that showed enhanced targeting capabilities against specific cancer cells, resulting in increased cytotoxicity compared to conventional therapies .
- Another case involved using this compound in live-cell imaging techniques, where it facilitated the visualization of cellular processes without disrupting normal cellular functions due to its bioorthogonal nature .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps for synthesizing Boc-L-Ser(propargyl)-OH DCHA with high purity, and how can side reactions be minimized?
- Methodological Answer : The synthesis involves protecting L-serine with a Boc group, introducing the propargyl moiety via alkylation, and forming the DCHA salt for stability. Key steps include:
- Temperature Control : Maintain reactions below 0°C during propargyl group addition to prevent epimerization .
- Purification : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the product. Monitor purity via LC-MS (expected [M+H]+: m/z 315.2) .
- Side Reaction Mitigation : Avoid prolonged exposure to basic conditions to prevent β-elimination of the propargyl group.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks:
- Boc group: δ 1.4 ppm (9H, s) in ; δ 28 ppm (C(CH)) in .
- Propargyl group: δ 2.5 ppm (1H, t, J = 2.4 Hz) and δ 4.7 ppm (2H, d, J = 2.4 Hz) .
- HPLC : Use a chiral column (e.g., Chiralpak IA) to confirm enantiomeric purity (>98%) .
Advanced Research Questions
Q. How can racemization during the incorporation of this compound into peptide sequences be experimentally mitigated?
- Methodological Answer : Racemization often occurs during coupling steps. Strategies include:
- Coupling Reagents : Use HATU/DIPEA over DCC to reduce activation time and minimize base-induced racemization .
- Low-Temperature Coupling : Perform reactions at 4°C in DMF to slow down racemization kinetics .
- Monitoring : Analyze intermediates via circular dichroism (CD) spectroscopy to detect chiral integrity loss .
Q. How should researchers address contradictory reports on the stability of this compound under basic conditions in peptide synthesis?
- Methodological Answer : Contradictions may arise from solvent choice or base strength. Design a controlled study:
- Variable Testing : Compare stability in DMF (0.1 M DIPEA) vs. THF (0.1 M NaHCO) at 25°C.
- Degradation Analysis : Use LC-MS to quantify decomposition products (e.g., free propargyl alcohol at m/z 55.05) over 24 hours .
- Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions (p < 0.05) .
Q. What strategies optimize the "click chemistry" efficiency of this compound in cycloaddition reactions with azide-functionalized peptides?
- Methodological Answer :
- Catalyst Screening : Compare Cu(I) (e.g., TBTA-Cu) vs. Ru(II) catalysts for reaction rate and yield.
- Solvent Optimization : Test DMSO (polar aprotic) vs. t-BuOH/HO (biphasic) systems.
- Kinetic Analysis : Use NMR to monitor triazole formation (δ 7.5–8.5 ppm) in real time .
Guidance for Rigorous Research Design
- Framework Application : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question scope .
- Contradiction Resolution : Cross-validate findings with orthogonal techniques (e.g., NMR + HPLC) to address literature discrepancies .
- Reproducibility : Document experimental protocols in line with Beilstein Journal of Organic Chemistry standards, including reagent batch numbers and equipment calibration details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
